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Compound of Interest

Compound Name:
(5-(Butylcarbamoyl)-2-

fluorophenyl)boronic acid

Cat. No.: B1521881 Get Quote

In the landscape of pharmaceutical research, the strategic incorporation of fluorine and boronic

acid moieties into molecular scaffolds has become a cornerstone of rational drug design.[1][2]

Fluorine's unique stereoelectronic properties can profoundly enhance a drug candidate's

metabolic stability, membrane permeability, and binding affinity.[1] Simultaneously, the boronic

acid functional group serves as an exceptionally versatile handle for constructing complex

molecular architectures, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-

coupling reaction.[2][3]

(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid emerges as a highly valuable reagent at

the confluence of these principles. It provides a trifunctional platform: the boronic acid for C-C

bond formation, the fluorine atom to impart favorable pharmacokinetic properties, and a

substituted carbamoyl group that can modulate solubility and provide an additional vector for

molecular interactions.[4][5] This guide delves into the technical specifics of this compound,

offering a holistic view of its role as a critical intermediate in the synthesis of novel therapeutics.

Note on Nomenclature: The specified CAS number 874289-51-7 corresponds to the (5-(tert-

Butylcarbamoyl)-2-fluorophenyl)boronic acid isomer. This document will exclusively refer to this

isomer.
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A thorough understanding of a reagent's physical and chemical properties is fundamental to its

effective application.

Property Value Source(s)

CAS Number 874289-51-7 [6][7][8]

Molecular Formula C₁₁H₁₅BFNO₃ [6][8]

Molecular Weight 239.05 g/mol [6]

Synonyms
5-(tert-Butylcarbamoyl)-2-

fluorobenzeneboronic acid
[6][9]

Appearance Powder or liquid [8]

Purity ≥95-98% [6][7]

Storage
2-8°C, store locked up in a

tightly closed container
[6][10]

Structural Insights
The molecule's utility is derived from its distinct functional domains:

Fluorophenyl Ring: The electron-withdrawing fluorine atom ortho to the boronic acid can

modulate the electronic properties of the ring, influencing reactivity in cross-coupling

reactions and often enhancing metabolic stability in the final product.[1][5]

Boronic Acid Group: As a Lewis acid, this group is the reactive center for palladium-catalyzed

cross-coupling.[3] Its equilibrium between the neutral trigonal planar form and the anionic

tetrahedral boronate form is pH-dependent and crucial for the transmetalation step in the

Suzuki-Miyaura reaction.[3]

N-tert-Butylcarbamoyl Group: This bulky, lipophilic group para to the fluorine can significantly

influence the solubility profile of the molecule and its derivatives.[4] It also provides hydrogen

bond donor and acceptor sites, which can be critical for target engagement in a drug

molecule.
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Analytical Workflow
Confirming the identity and purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is

critical. A multi-technique approach is recommended.

Analytical Workflow

Sample Preparation
(10-20 mg in 0.6 mL

 deuterated solvent, e.g., DMSO-d6)

NMR Spectroscopy
(≥400 MHz)

Primary Analysis

Mass Spectrometry
(e.g., ESI-MS)

Molecular Weight Verification

Chromatography
(HPLC/UPLC)

Purity & Impurity Profiling

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Caption: Recommended workflow for analytical characterization.

Detailed Protocol: NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation of this

compound.[11]

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of a

suitable deuterated solvent, such as DMSO-d₆. DMSO is often preferred for boronic acids

due to its ability to solubilize the compound and resolve the exchangeable B(OH)₂ and N-H

protons.[11]

¹H NMR: Acquire a standard one-dimensional proton spectrum.
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Expected Signals: Aromatic protons will appear in the δ 7.0-8.0 ppm range, showing

characteristic coupling patterns influenced by the fluorine atom. The tert-butyl group will

present as a sharp singlet around δ 1.3 ppm. The N-H proton of the amide and the two -

OH protons of the boronic acid will appear as broad singlets, with chemical shifts that are

concentration and solvent-dependent.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

Expected Signals: Aromatic carbons will appear between δ 100-165 ppm. Carbons

bonded to fluorine will exhibit large ¹JCF coupling constants. The carbon atom attached to

the boron (C-B) will often show a broad signal due to the quadrupolar relaxation of the

boron nucleus.[11]

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

Expected Signal: A single resonance is expected, typically in the range of δ -110 to -140

ppm, characteristic of a fluorine atom on a benzene ring.[11]

¹¹B NMR: This experiment directly probes the boron nucleus.

Causality & Expertise: ¹¹B NMR is crucial for verifying the integrity of the boronic acid

group. A signal between δ 28-34 ppm is characteristic of a trigonal arylboronic acid.

Broadening of this signal can indicate equilibria with the tetrahedral boronate ester or

anhydride forms. Using quartz NMR tubes is recommended to avoid background signals

from borosilicate glass tubes.[11][12]

Plausible Synthesis Pathway
While specific manufacturer synthesis routes are proprietary, a chemically sound and common

method for preparing arylboronic acids involves the reaction of an organometallic intermediate

with a borate ester, followed by hydrolysis.[13][14]
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Proposed Synthesis Route

Starting Material
(3-Bromo-4-fluorobenzoyl chloride)

Amidation
(tert-Butylamine, Base)

Intermediate
(N-tert-butyl-3-bromo-4-fluorobenzamide)

Metal-Halogen Exchange
(e.g., n-BuLi or Mg)

Organometallic Intermediate

Borylation
(Triisopropyl borate)

Boronate Ester Intermediate

Acidic Workup
(Aqueous HCl)

Final Product
((5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid)

Click to download full resolution via product page

Caption: A plausible retrosynthetic pathway for the target compound.
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Detailed Protocol: Synthesis via Organolithium Intermediate

This protocol describes a representative synthesis. Self-Validation: Each step must be

monitored (e.g., by TLC or LC-MS) to ensure completion before proceeding.

Amide Formation: In a dry, inert atmosphere flask, dissolve 3-bromo-4-fluorobenzoic acid

(1.0 equiv) in a suitable anhydrous solvent like dichloromethane (DCM). Cool to 0°C. Add

oxalyl chloride (1.2 equiv) and a catalytic amount of DMF to form the acid chloride in situ.

After stirring for 1-2 hours, slowly add a solution of tert-butylamine (1.5 equiv) and a non-

nucleophilic base like triethylamine (2.0 equiv). Allow the reaction to warm to room

temperature and stir until completion. Purify the resulting N-tert-butyl-3-bromo-4-

fluorobenzamide by extraction and chromatography.

Lithiation and Borylation: Add the purified bromo-amide (1.0 equiv) to a flask with anhydrous

THF under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78°C. Slowly add

n-butyllithium (1.1 equiv) dropwise, maintaining the low temperature to generate the

organolithium species.

Expertise: The temperature of -78°C is critical to prevent side reactions and ensure

regioselective metal-halogen exchange.

After stirring for 30-60 minutes at -78°C, add triisopropyl borate (1.5 equiv) dropwise. The

borate ester is used instead of trimethyl borate to reduce the rate of undesired secondary

reactions.

Allow the reaction to slowly warm to room temperature and stir overnight.

Hydrolysis: Cool the mixture to 0°C and quench the reaction by slowly adding aqueous HCl

(e.g., 2 M) until the pH is acidic (~pH 2). Stir vigorously for 1-2 hours to hydrolyze the

boronate ester to the final boronic acid.

Purification: Extract the product with an organic solvent like ethyl acetate. Wash the organic

layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure. The crude product can be purified by recrystallization or silica gel chromatography

to yield the final white solid product.
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Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to form

biaryl or aryl-heteroaryl structures, which are common motifs in pharmaceuticals.[15][16]

Suzuki-Miyaura Catalytic Cycle

Pd(0)Ln

Ar-Pd(II)-X Ln

Ar-X

Reductive
Elimination

Oxidative
Addition

Ar-Pd(II)-Ar' Ln
Ar'-B(OH)₂

(Base)

Transmetalation

Ar-Ar'

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Representative Suzuki-Miyaura Reaction

This protocol provides a robust starting point for coupling (5-(tert-Butylcarbamoyl)-2-

fluorophenyl)boronic acid with a generic aryl bromide (Ar-Br).

Reagent Preparation: To a dry Schlenk flask or microwave vial, add the aryl bromide (1.0

equiv), (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid (1.2-1.5 equiv), a palladium

catalyst, and a base.

Catalyst Choice (Expertise): For general reactivity, Pd(PPh₃)₄ (3-5 mol%) is a reliable

choice. For more challenging or sterically hindered couplings, advanced Buchwald-type

ligands (e.g., XPhos, SPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are

superior.[15]

Base Choice (Causality): A base is essential to activate the boronic acid by forming the

more nucleophilic "ate" complex.[17] Aqueous potassium carbonate (K₂CO₃) or potassium
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phosphate (K₃PO₄) (2-3 equiv) are commonly used. The choice of base can significantly

impact yield and should be screened for optimization.

Solvent and Degassing: Add a suitable solvent system, typically a mixture like 1,4-

Dioxane/H₂O (4:1) or THF/H₂O (2:1). The presence of water is often crucial for the solubility

of the base and for facilitating the transmetalation step.[15][18] Degas the mixture thoroughly

by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-

thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature

(typically 80-100°C). Monitor the reaction progress by TLC or LC-MS until the starting

material is consumed.

Workup and Purification: Cool the reaction to room temperature and dilute with water. Extract

the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers

with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude

product via flash column chromatography on silica gel.

Safety, Handling, and Storage
Proper handling of this reagent is essential for laboratory safety. The following information is

synthesized from Safety Data Sheets (SDS).[10][19][20]

Hazard Class GHS Code Statement Source(s)

Skin Irritation H315 Causes skin irritation. [10][21]

Eye Irritation H319
Causes serious eye

irritation.
[10][21]

Respiratory Irritation H335
May cause respiratory

irritation.
[10][22]

Precautionary Measures:

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a

chemical fume hood.[10][22] Ensure safety showers and eyewash stations are readily

accessible.[10]
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Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety

goggles, and a lab coat.[10][22] If dust is generated, a suitable respirator may be necessary.

[19]

Handling: Avoid all personal contact, including inhalation of dust.[19] Wash hands thoroughly

after handling.[10] Do not eat, drink, or smoke in the work area.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][10]

Recommended storage is often refrigerated (2-8°C).[10]

Spills & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust.

[19] Dispose of contents/container in accordance with local, regional, and national

regulations.[10]

Conclusion
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated and highly functionalized

building block with significant applications in drug discovery and medicinal chemistry. Its

strategic combination of a reactive boronic acid, a metabolically robust fluorine substituent, and

a solubility-modulating carbamoyl group makes it an invaluable tool for synthesizing complex

molecular targets. By understanding its properties and applying the robust protocols detailed in

this guide, researchers can effectively leverage this reagent to accelerate the development of

next-generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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